molecular formula C6H4Cl2O4S2 B1664537 1,3-Benzenedisulfonyl chloride CAS No. 585-47-7

1,3-Benzenedisulfonyl chloride

Cat. No. B1664537
CAS RN: 585-47-7
M. Wt: 275.1 g/mol
InChI Key: ALIQZUMMPOYCIS-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl chloride (BDD), is a dichloride of 1,3-benzenedisulfonic acid . It is a colorless (white) crystalline solid .


Synthesis Analysis

A new heterogeneous nanocatalyst was synthesized using 1,3-Benzenedisulfonyl chloride (BDSC) and macromolecular polyallylamine (PAH) as the monomer in an aqueous-phase reaction . This nanocatalyst effectively catalyzed the reaction between different aryl aldehydes, malononitrile, different acetophenones, and ammonium acetate in solvent-free conditions .


Molecular Structure Analysis

The molecular formula of 1,3-Benzenedisulfonyl chloride is C6H4Cl2O4S2 . The average mass is 275.130 Da and the monoisotopic mass is 273.892792 Da .


Chemical Reactions Analysis

1,3-Benzenedisulfonyl chloride is used as a pharmaceutical intermediate . It reacts with water .


Physical And Chemical Properties Analysis

1,3-Benzenedisulfonyl chloride is soluble in common organic solvents . It has a melting point of 59-62 °C .

Mechanism of Action

1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl dichloride, is an organic compound with a variety of applications in organic synthesis . Here is an overview of its mechanism of action:

Target of Action

The primary targets of 1,3-Benzenedisulfonyl chloride are organic compounds that contain nucleophilic functional groups. These include amines, alcohols, and thiols, among others .

Mode of Action

1,3-Benzenedisulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters . This reaction is facilitated by the chloride leaving groups attached to the sulfonyl moieties in the 1,3-Benzenedisulfonyl chloride molecule .

Biochemical Pathways

For instance, some sulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Pharmacokinetics

Due to its reactivity, it is expected to rapidly react in biological systems, potentially leading to various metabolites .

Result of Action

The result of 1,3-Benzenedisulfonyl chloride’s action is the formation of new organic compounds, such as sulfonamides, sulfonic esters, and sulfonic thioesters . These compounds can have a variety of properties and uses, depending on the nature of the original nucleophile .

Action Environment

The action of 1,3-Benzenedisulfonyl chloride is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction rate can be influenced by the temperature and the pH of the environment .

Please note: This compound is corrosive and can cause burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. Always handle it with appropriate safety precautions .

Safety and Hazards

1,3-Benzenedisulfonyl chloride is sensitive to moisture and reacts in water . It has corrosive properties and can cause severe skin burns and eye damage .

properties

IUPAC Name

benzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQZUMMPOYCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060407
Record name 1,3-Benzenedisulfonyl dichloride
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Benzenedisulfonyl chloride

CAS RN

585-47-7
Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl chloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name Benzene-1,3-di(sulphonyl chloride)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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